molecular formula C13H8F2O3 B12312774 3-Fluoro-2-(3-fluorophenoxy)benzoic acid

3-Fluoro-2-(3-fluorophenoxy)benzoic acid

Cat. No.: B12312774
M. Wt: 250.20 g/mol
InChI Key: XNWZWUAPOSZNJG-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a phenoxy group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(3-fluorophenoxy)benzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Fluoro-2-(3-fluorophenoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(3-fluorophenoxy)benzoic acid is unique due to the presence of both fluorine atoms and a phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H8F2O3

Molecular Weight

250.20 g/mol

IUPAC Name

3-fluoro-2-(3-fluorophenoxy)benzoic acid

InChI

InChI=1S/C13H8F2O3/c14-8-3-1-4-9(7-8)18-12-10(13(16)17)5-2-6-11(12)15/h1-7H,(H,16,17)

InChI Key

XNWZWUAPOSZNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

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